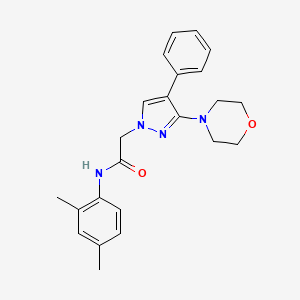

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. DMAPT belongs to the class of compounds known as aryl-substituted pyrazoles, which have been found to exhibit anti-tumor activity through various mechanisms.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- Intravenous Paracetamol in Elderly Patients: A study exploring the pharmacokinetics of intravenous paracetamol in elderly patients revealed age and sex as important factors affecting drug metabolism. This indicates that for any new pharmaceutical compound, including "N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," understanding pharmacokinetics in different populations is crucial for safe and effective application (Liukas et al., 2011).

Potential Therapeutic Applications

- Neuroinflammation Imaging: A novel radioligand, 11C-DPA-713, has been described for imaging neuroinflammation by binding to the Translocator protein (TSPO), highlighting the potential of chemical compounds in diagnostic applications and the importance of targeting specific receptors in therapeutic contexts (Endres et al., 2009).

Drug Safety and Toxicity

- Acetaminophen Toxicity: Studies on acetaminophen highlight the importance of understanding the toxicity profile of pharmaceutical compounds. Chronic exposure to acetaminophen, even at recommended doses, can lead to hepatotoxicity in patients with enhanced cytochrome P450 system activity, underscoring the necessity of monitoring and mitigating potential adverse effects in drug development (Grieco et al., 2008).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-17-8-9-21(18(2)14-17)24-22(28)16-27-15-20(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNFSTQQTWNDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

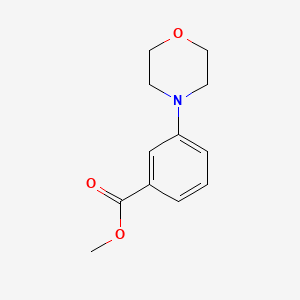

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)